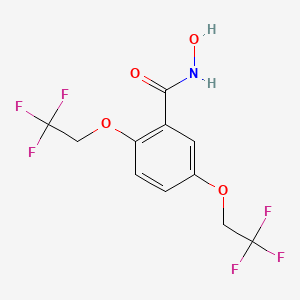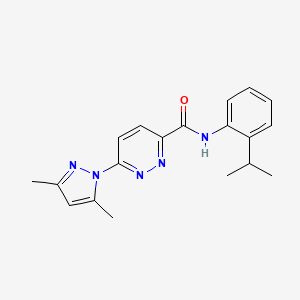
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPB is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Medicinal Applications
Activated Anilide in Heterocyclic Synthesis : A study by Hafiz, Ramiz, and Sarhan (2011) explored the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine. These compounds, confirmed through elementary analysis and spectroscopy, highlight the role of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Hafiz, Ramiz, & Sarhan, 2011).
Microwave-Assisted Synthesis and Biological Evaluation : Deohate and Palaspagar (2020) reported the microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, leading to pyrimidine-linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's relevance in developing bioactive heterocyclics (Deohate & Palaspagar, 2020).
Neuroprotective Agents for Alzheimer's Disease : A series of N-acylaminophenothiazines, derived from related compounds, were investigated by González-Muñoz et al. (2011) for their neuroprotective properties. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for treating Alzheimer's disease (González-Muñoz et al., 2011).
Antimicrobial Heterocycles : Darwish, Kheder, and Farag (2010) described the synthesis of new pyridine-based heterocycles with antimicrobial evaluation, demonstrating moderate activity. This work underscores the compound's utility in generating bioactive molecules with potential therapeutic applications (Darwish, Kheder, & Farag, 2010).
Chemical Synthesis and Material Science
- Synthesis of Polymeric Materials : Liaw, Huang, and Chen (2006) explored the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research highlights the application of similar compounds in synthesizing high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liaw, Huang, & Chen, 2006).
Propiedades
IUPAC Name |
3,3-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)10-14(19)17-12-7-9-18(11-12)13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPTKCSWZTCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)
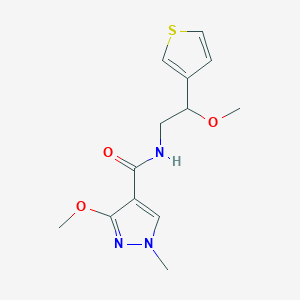
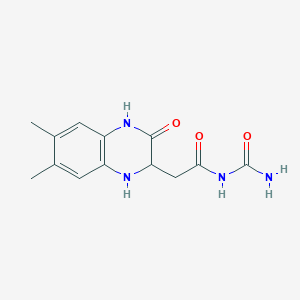
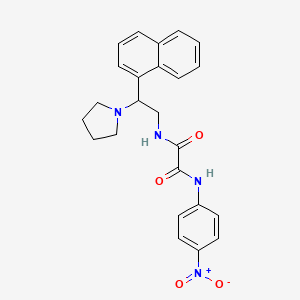
![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)

![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
